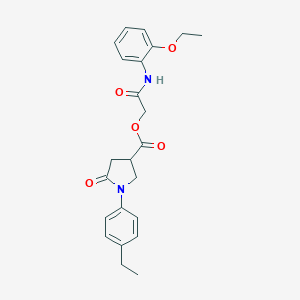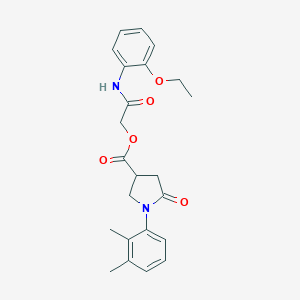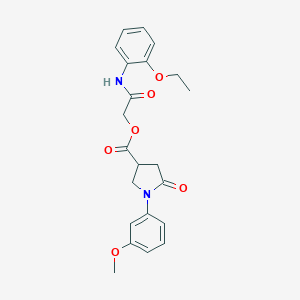![molecular formula C24H24N2O6 B270967 N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270967.png)
N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, also known as DOT1L inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide involves the inhibition of N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, which is responsible for the methylation of histone H3 lysine 79 (H3K79). This methylation is associated with the activation of gene expression, and its inhibition leads to the suppression of leukemia cell growth.
Biochemical and Physiological Effects
Studies have shown that N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has significant biochemical and physiological effects. It has been shown to induce apoptosis in leukemia cells, inhibit cell proliferation, and reduce the expression of genes associated with leukemia cell growth. Additionally, it has been shown to reduce the size of leukemia tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is its high potency and specificity for N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide. This makes it an ideal compound for studying the role of N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide in leukemia development and progression. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to use in certain lab experiments.
Direcciones Futuras
For the study of this compound include the development of more potent and selective inhibitors of N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, the study of its effects on other types of cancer, and the improvement of its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide involves several steps, including the reaction of 2,4-dimethoxybenzene with paraformaldehyde, followed by the reaction with aniline and acetic anhydride to form 2,4-dimethoxy-N-(phenyl)acetamide. The compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the intermediate compound, which is further reacted with 3-amino-N-phenylbenzamide to form N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, an enzyme that plays a crucial role in the development and progression of leukemia. Studies have shown that N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is overexpressed in leukemia cells and that its inhibition can lead to the suppression of leukemia cell growth.
Propiedades
Nombre del producto |
N-(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide |
|---|---|
Fórmula molecular |
C24H24N2O6 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
N-[3-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C24H24N2O6/c1-30-15-6-7-17(19(11-15)31-2)26-22(27)12-4-3-5-14(8-12)25-23(28)20-13-9-16-18(10-13)32-24(29)21(16)20/h3-8,11,13,16,18,20-21H,9-10H2,1-2H3,(H,25,28)(H,26,27) |
Clave InChI |
RSKYRWYPOSHAMP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3C4CC5C3C(=O)OC5C4)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3C4CC5C3C(=O)OC5C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)


![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)